molecular formula C16H16O B1265814 4-Phenylbutyrophenone CAS No. 5407-91-0

4-Phenylbutyrophenone

Cat. No. B1265814
CAS RN: 5407-91-0
M. Wt: 224.3 g/mol
InChI Key: GBUMEGLMTNAXOM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Phenylbutyrophenone and its derivatives has been explored through various chemical processes. One notable study described the first synthesis of 4-phenylbutenone derivative bromophenols, showcasing their potential as inhibitors for certain enzymes (Bayrak et al., 2017). Additionally, biosynthesis pathways have been constructed in Escherichia coli to produce related compounds from glucose, highlighting the versatility of microbial systems in synthesizing complex organic molecules (Zhou et al., 2016).

Molecular Structure Analysis

Research on 4-Phenylbutyrophenone has extended into understanding its molecular structure through spectroscopic and quantum computational studies. These investigations provide insights into the compound's physiochemical parameters, biological behaviors, and stability, facilitating the development of analogues with enhanced therapeutic potential (Raajaraman et al., 2021).

Chemical Reactions and Properties

The compound's reactivity and interaction with other chemical entities have been studied, including its role in the biosynthesis pathway of menaquinone in Mycobacterium tuberculosis and its potential as a chemical chaperone. These studies underscore the compound's significance in biological systems and its pharmacodynamic properties (Li et al., 2011).

Scientific Research Applications

1. Spectroscopic and Quantum Computational Studies

4-Phenylbutyrophenone (4PBP) has been studied using density functional theory and vibrational spectroscopic studies. These analyses help in understanding its structure, physiochemical parameters, and biological behaviors. The compound's functional groups and properties are elucidated using FT-IR, FT-Raman, and NMR methods. Its stability, inter- and intramolecular charge transfer, and reactive areas are examined through various analyses, including Fukui function analysis and molecular electrostatic potential diagrams. The study also compares 4PBP with the antipsychotic drug melperone, analyzing electronic transitions and thermal stability. Molecular docking supports 4PBP's potential as a neuroleptic agent, indicated by its low binding energy value with target proteins (Raajaraman, Sheela, & Muthu, 2021).

2. Neuroprotective Effects in Cerebral Ischemic Injury

Sodium 4-phenylbutyrate (4-PBA) demonstrates neuroprotective effects against cerebral ischemic injury. In mouse models of hypoxia-ischemia, pre- or post-treatment with 4-PBA reduced infarction volume, hemispheric swelling, apoptosis, and improved neurological status. It suppressed endoplasmic reticulum (ER)-mediated apoptosis and inhibited inflammatory markers in primary cultured glial cells. These findings suggest that 4-PBA can act as a chemical chaperone, offering a novel approach for stroke treatment (Qi et al., 2004).

3. Therapeutic Effects in Maintaining Proteostasis

4-Phenylbutyric acid (4-PBA) is effective in preventing misfolded protein aggregation and alleviating ER stress. It helps in maintaining proteostasis, crucial for cellular health. The compound activates the unfolded protein response, a molecular repair response to restore ER and cellular proteostasis. Its potential in various pathologies is due to its ability to fold proteins in the ER, attenuating the activation of the UPR (Kolb et al., 2015).

4. Application in Neurodegeneration and Cancer

4-Phenylbutyric acid shows promise in the treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s. It acts as a chemical chaperone, ameliorating unfolded proteins and suppressing their aggregation, thus protecting against ER stress-induced neuronal cell death. The compound also exhibits inhibitory activity against histone deacetylases (HDACs). Optimization of 4-PBA is crucial for its effective medicinal application due to the high doses currently required for therapeutic efficacy (Mimori et al., 2017).

5. Role in Diabetes and its Complications

4-Phenylbutyric acid contributes to the improvement of islet cell apoptosis, insulin resistance, and insulin secretion caused by endoplasmic reticulum stress (ERS) in diabetes and its complications. It functions through the CCAAT/enhancer binding protein homologous protein signal pathway, indicating its potential role in the prevention and control of diabetes (Hu et al., 2019).

Safety And Hazards

The compound may cause cancer and may cause damage to organs (Liver, Kidney) through prolonged or repeated exposure if swallowed4. It is toxic to aquatic life and harmful to aquatic life with long-lasting effects4.


properties

IUPAC Name

1,4-diphenylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O/c17-16(15-11-5-2-6-12-15)13-7-10-14-8-3-1-4-9-14/h1-6,8-9,11-12H,7,10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBUMEGLMTNAXOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00202401
Record name 4-Phenylbutyrophenone
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Molecular Weight

224.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

4-Phenylbutyrophenone

CAS RN

5407-91-0
Record name 1,4-Diphenyl-1-butanone
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Record name 4-Phenylbutyrophenone
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Record name 5407-91-0
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Record name 4-Phenylbutyrophenone
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Synthesis routes and methods

Procedure details

A 100 ml flask having a septum cap and magnetic stirrer was initially charged with palladium acetate (67.3 mg, 0.30 mmol), diphenylferrocenylphosphine (194 mg, 0.35 mmol), 3-phenylpropionic acid (1.50 g, 10 mmol) and benzeneboronic acid (1.46 g, 12 mmol). THF (40 ml), water (45 mg, 2.5 mmol) and pivalic anhydride (2.79 g, 15 mmol) were added in succession with the aid of syringes. The reaction vessel was then purged with inert gas and the reaction mixture was heated to 60° C. for a few hours. The progress of the reaction was followed with the aid of gas chromatography. As soon as complete conversion had been attained, the catalyst was removed by filtration through silica gel, the solvent was distilled off and the residue was recrystallized from hexane. The pivalic acid remained in the mother liquor and could be recovered. In this way, 1.73 g (83%) of 3-phenylpropyl phenyl ketone were obtained as colorless crystals. 1H NMR (200 MHz, CDCl3, 25° C., TMS): δ=7.95 (m, 2H), 7.61-7.19 (m, 8H), 3.32 (t, 3J(H,H)=6 Hz, 2H), 3.13 (t, 3J (H,H)=6 Hz, 2H) ppm; 13C NMR (50 MHz, CDCl3, 25° C., TMS): δ=198.8, 141.0, 136.5, 132.7, 128.3, 128.2, 128.1, 127.7, 125.8, 40.1, 29.8 ppm; MS (70 eV): m/z (%): 210(53) [M+], 105(100), 77(46), 51(17), HRMS: calc. for C15H14O [M+]: 210.104465; found: 210.10447; anal. calc. for C15H14O (210.3): C 85.68%; H 6.71%; N 0.00%; found: C 85.37; H 6.67; N 0.00%.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.46 g
Type
reactant
Reaction Step One
Quantity
67.3 mg
Type
catalyst
Reaction Step One
Quantity
194 mg
Type
catalyst
Reaction Step One
Name
Quantity
45 mg
Type
reactant
Reaction Step Two
Quantity
2.79 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
BR Raajaraman, NR Sheela, S Muthu - Chemical Papers, 2021 - Springer
… , physiochemical parameters and biological behaviors of 4-phenylbutyrophenone. By using energy minimization, the optimized structure of 4-phenylbutyrophenone (4PBP) is obtained. …
Number of citations: 0 link.springer.com
D Crich, Q Yao - Tetrahedron, 1994 - Elsevier
The rearrangement of 2-(vinyloxy)alkyl to 4-ketobutyl radicals has been demonstrated to proceed by a two step mechanism involving initial 5-endo-trigonal cyclization to give a …
Number of citations: 17 www.sciencedirect.com
JM Tanko, RE Drumright, NK Suleman… - Journal of the …, 1994 - ACS Publications
… and 73% of 4-phenylbutyrophenone (11). B. Electrolysis of 5; Methyl Iodide Quench. … ene (13, 4%), 2-methyl-4-phenylbutyrophenone (12,62%), 4-phenylbutyrophenone (11, 1%), and 1 -…
Number of citations: 46 pubs.acs.org
N Latif, N Mishriky, NS Girgis - Journal of the Chemical Society, Perkin …, 1975 - pubs.rsc.org
… [ 1,4]benzodioxin-2-yl)* In the reactions of phenylmagnesium bromide, the extract 4-PhenYlbutYroPhenone (6) Or the 3-PhenYl-3-(5-PhenYl-2- …
Number of citations: 5 pubs.rsc.org
P Forward, WN Hunter, GA Leonard, J Palou… - Journal of the …, 1993 - pubs.rsc.org
Cis- and trans-1,2-diphenylcyclobutanol have been prepared by literature methods and structural assignment confirmed by an X-ray crystal structure determination of the cis isomer. In …
Number of citations: 5 pubs.rsc.org
CFH Allen, CV Wilson - The Journal of Organic Chemistry, 1940 - ACS Publications
7-Nitro-j3, 7-diphenylbutyrophenone (I, H for Br) also decomposes on heating, with evolution of oxides of nitrogen. The other products are benzaldehyde and benzalacetophenone. This …
Number of citations: 3 pubs.acs.org
C Chen, S Feng, KS Chan - Organometallics, 2019 - ACS Publications
… trans-1-Benzoyl-2-phenylcyclopropane (trans-1g) was also very reactive and the catalysis completed within 0.7 h to give 88% yield of 4-phenylbutyrophenone (2g) (Table 2, entry 2). 2-…
Number of citations: 12 pubs.acs.org
F Alonso, P Riente, M Yus - 2008 - Wiley Online Library
… Butyrophenone, valerophenone, and 4-phenylbutyrophenone were characterised by comparison of their physical and spectroscopic data with those of commercially available samples (…
GE Boswell, DL Musso, JL Kelley… - Journal of …, 1996 - Wiley Online Library
… The resulting solution was added dropwise to a solution of 4-phenylbutyrophenone [11] (… 112.7 g (100%) of crude 2-bromo-4phenylbutyrophenone 21g as a dark oil (nmr shows 15% p-…
Number of citations: 19 onlinelibrary.wiley.com
P Biswal, M Siva Subramani, S Samser… - The Journal of …, 2022 - ACS Publications
Herein we report simple, highly efficient, and phosphine-free N,C–Ru and N,N–Ru catalysts for ligand-controlled borrowing-hydrogen (BH) and interrupted-borrowing-hydrogen (I-BH) …
Number of citations: 3 pubs.acs.org

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